molecular formula C6H6N2O4 B11927532 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 99968-85-1

4-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B11927532
CAS No.: 99968-85-1
M. Wt: 170.12 g/mol
InChI Key: WUKBTWBOAYHDCP-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-Methyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3,5-dicarboxypyrazole
  • 4-Bromo-1H-pyrazole-3,5-dicarboxylic acid

Comparison: 4-Methyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

99968-85-1

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

4-methyl-1H-pyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-2-3(5(9)10)7-8-4(2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WUKBTWBOAYHDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)O)C(=O)O

Origin of Product

United States

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